molecular formula C17H23N3O B3482651 1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No. B3482651
M. Wt: 285.4 g/mol
InChI Key: ZDKPIZMJOHHDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as EIPPC and is synthesized using a specific method that involves several steps. In

Mechanism of Action

The mechanism of action of EIPPC is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
EIPPC has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. These effects make it a promising candidate for the development of drugs for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EIPPC in lab experiments is its specificity towards specific enzymes and signaling pathways. However, one of the limitations is the lack of information regarding its toxicity and side effects, which may limit its use in clinical trials.

Future Directions

There are several future directions for the study of EIPPC. One of the future directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another future direction is to study its toxicity and side effects to determine its safety for use in clinical trials. Additionally, further research is needed to understand the mechanism of action of EIPPC and to identify potential targets for drug development.
In conclusion, EIPPC is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EIPPC as a therapeutic agent for various diseases.

Scientific Research Applications

EIPPC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that EIPPC has anti-inflammatory and anticancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

1-ethyl-3-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-6-20-10-15(13(5)19-20)17(21)18-16-12(4)8-7-9-14(16)11(2)3/h7-11H,6H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKPIZMJOHHDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=C(C=CC=C2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.